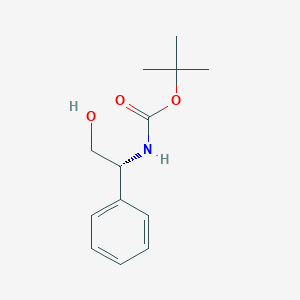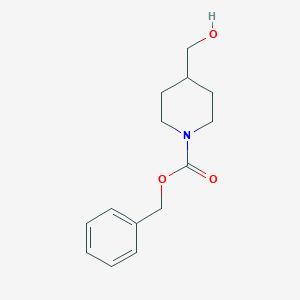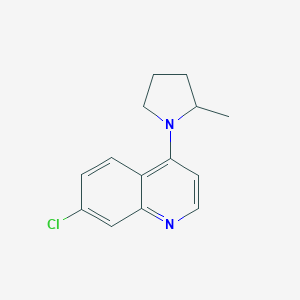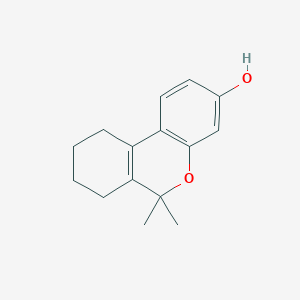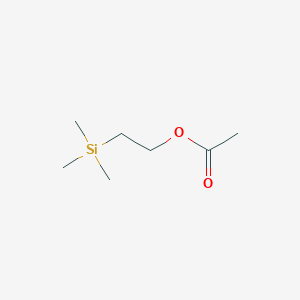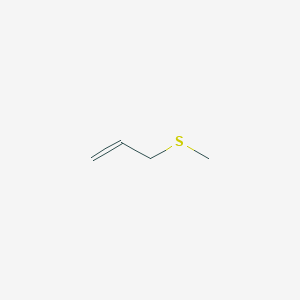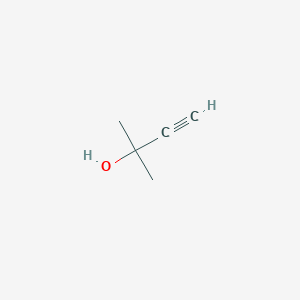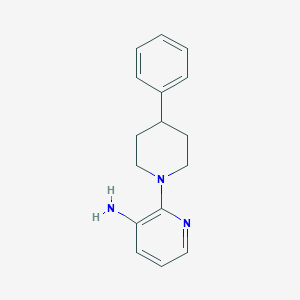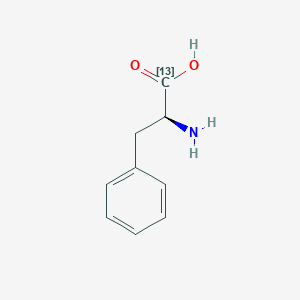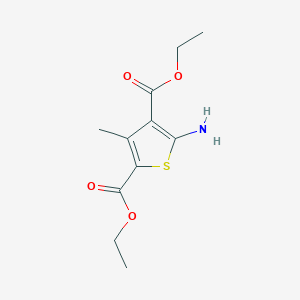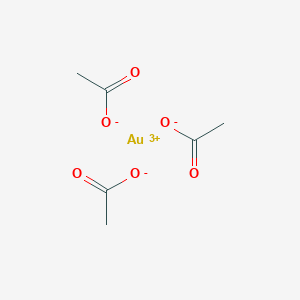
Gold(III) acetate
Descripción general
Descripción
Gold(III) acetate, also known as auric acetate, is a chemical compound of gold and acetic acid . It is a yellow solid that decomposes at 170 °C to gold metal . This decomposition of gold(III) acetate has been studied as a pathway to produce gold nanoparticles as catalysts . It is used in solar energy technologies, petrochemical cracking and automotive catalysts, water treatment, plating, textiles, research, and in optic, laser, crystal, and glass applications .
Synthesis Analysis
Gold(III) acetate can be produced by the reaction of gold(III) hydroxide and glacial acetic acid . The reaction is as follows: Au(OH)3 + 3CH3COOH → Au(CH3COO)3 + 3H2O .
Molecular Structure Analysis
The molecular formula of Gold(III) acetate is Au(CH3COO)3 . The molecular weight is 374.10 g/mol .
Chemical Reactions Analysis
Gold(III) acetate reacts with 2-(p-tolyl)pyridine (tpy) in the presence of trifluoroacetic acid to form Au(CF3COO)2(tpy) .
Physical And Chemical Properties Analysis
Gold(III) acetate is a yellow solid that decomposes at 170 °C to gold metal . It is slightly soluble in water and slightly soluble in alkaline solutions .
Aplicaciones Científicas De Investigación
Synthesis of Gold Nanoparticles
Field
Nanotechnology and Material Science
Application
Gold(III) acetate is used as a precursor for the synthesis of gold nanoparticles (AuNPs) through Ultrasonic Spray Pyrolysis (USP) .
Method
An aqueous solution of Gold(III) acetate was prepared with limited solubility with H2O. HCl and HNO3 were then added separately to increase the solubility, resulting in a clear, yellowish solution. This enabled the successful formation of AuNPs with USP .
Results
The UV–Vis spectroscopy showed absorbance peaks at 528 and 532 nm. ICP-MS indicated the highest concentration of AuNPs, 79 ppm, by the precursor with the lower initial concentration of [Au] .
Medicinal Chemistry
Field
Medicinal Chemistry
Application
Gold(III) acetate is used in the synthesis of gold (III) complexes, which have shown potential in the treatment of cancer, HIV, rheumatoid arthritis (chrysotherapy), and other diseases .
Method
The synthesis of these complexes involves the use of gold (III) acetate as a precursor. The choice of metal ion, its oxidation state and stability, and the choice of inert and labile ligands are some of the important factors considered before starting the synthesis .
Results
Gold (III) complexes have shown promising results due to their structural similarity with cisplatin, a well-known anticancer agent .
Petrochemical Cracking
Field
Petrochemical Industry
Application
Gold(III) acetate is used in petrochemical cracking .
Method
The specific methods of application in petrochemical cracking are not detailed in the source .
Results
The specific results or outcomes obtained are not detailed in the source .
Automotive Catalysts
Field
Automotive Industry
Application
Gold(III) acetate is used in automotive catalysts .
Method
The specific methods of application in automotive catalysts are not detailed in the source .
Results
Water Treatment
Field
Environmental Science
Application
Gold(III) acetate is used in water treatment processes .
Method
The specific methods of application in water treatment are not detailed in the source .
Results
Plating
Field
Material Science
Application
Gold(III) acetate is used in plating processes .
Method
The specific methods of application in plating are not detailed in the source .
Results
Solar Energy Technologies
Field
Renewable Energy
Application
Gold(III) acetate is used in solar energy technologies .
Method
The specific methods of application in solar energy technologies are not detailed in the source .
Results
Textiles
Field
Textile Industry
Application
Gold(III) acetate is used in textiles .
Method
The specific methods of application in textiles are not detailed in the source .
Results
Optics, Lasers, Crystals, and Glass Applications
Field
Optics and Material Science
Application
Gold(III) acetate is used in optics, lasers, crystals, and glass applications .
Method
The specific methods of application in these fields are not detailed in the source .
Results
Biotechnology
Field
Biotechnology
Application
Gold(III) acetate is used in the field of Biotechnology, such as in biosensors, cell and tissue engineering, and open MR imaging .
Method
The specific methods of application in biotechnology are not detailed in the source .
Results
Energy
Application
Gold(III) acetate is used in high K capacitors and solar cells .
Method
The specific methods of application in energy are not detailed in the source .
Results
Information Technology
Field
Information Technology
Application
Gold(III) acetate is used in fiber-optic communication systems and printable electronics .
Method
The specific methods of application in information technology are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
gold(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKNHQTLOBDDD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9AuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580364 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold(III) acetate | |
CAS RN |
15804-32-7 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



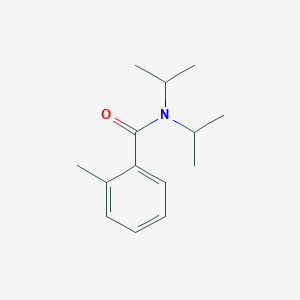
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)
